![molecular formula C21H15N3O2S2 B2589811 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 314244-36-5](/img/structure/B2589811.png)
2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Description
2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a novel compound designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It belongs to the class of benzamide derivatives and exhibits promising biological properties.
Synthesis Analysis
The compound was synthesized using a rational design approach. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were prepared. These compounds were systematically modified to enhance their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide consists of a thiazolidine ring, a pyridine moiety, and a naphthalene group. The specific arrangement of these functional groups contributes to its biological activity .
Chemical Reactions Analysis
The compound’s synthesis likely involves multi-step reactions, including coupling reactions, cyclization, and functional group modifications. Detailed reaction mechanisms would require further investigation and experimental data .
Scientific Research Applications
Anti-Parkinson's Activity
A study focused on synthesizing novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide to evaluate their anti-Parkinson's activity. The research revealed that specific compounds exhibited potent free radical scavenging activity and showed significant anti-Parkinson's activity in an in vivo model, suggesting their potential utility in Parkinson's disease management (Gomathy et al., 2012).
Anti-HIV Activity
Another research initiative synthesized derivatives of naphthalene to study their inhibitory activity against HIV-1 and HIV-2. One of the compounds emerged as a potent inhibitor, indicating a promising direction for developing new antiviral agents (Hamad et al., 2010).
Anticancer Evaluation
Research on naphthalene derivatives has extended into anticancer applications. For instance, compounds synthesized for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions showed promising results in binding to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential in cancer therapy (Faheem, 2018).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of naphthalene derivatives, exploring their structural properties and potential applications. For example, research on the reaction of naphthalene derivatives with various nucleophiles for anticancer evaluation has been conducted, highlighting the versatility of these compounds in synthesizing new therapeutic agents (Gouhar & Raafat, 2015).
properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c25-19(12-15-8-5-7-14-6-1-2-10-17(14)15)23-24-20(26)18(28-21(24)27)13-16-9-3-4-11-22-16/h1-11,13H,12H2,(H,23,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFECEIDGIFYNIN-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
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